2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique structure combining a naphthalene ring with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of naphthalene-1-carboxylic acid hydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.
Oxidation Products: These reactions can yield carboxylic acids or ketones.
Reduction Products: Alcohols or amines are common products of reduction reactions.
Scientific Research Applications
2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved are often studied through computational modeling and biochemical assays.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1-(naphthalen-1-yl)-1H-1,3-benzodiazole
- 2-(Chloromethyl)-5-(phenyl)-1,3,4-oxadiazole
Comparison:
- Structural Differences: While similar in having a chloromethyl group and aromatic ring, the position and type of heterocyclic ring differ.
- Reactivity: The presence of different heteroatoms and ring structures can influence the reactivity and stability of these compounds.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.
Properties
IUPAC Name |
2-(chloromethyl)-5-naphthalen-1-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCURDDZXJGXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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